2-Isobutyl-4-methylpyridine

Vue d'ensemble

Description

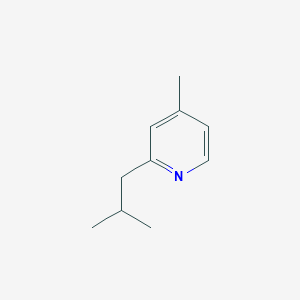

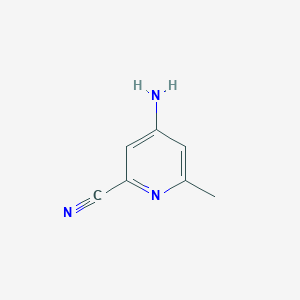

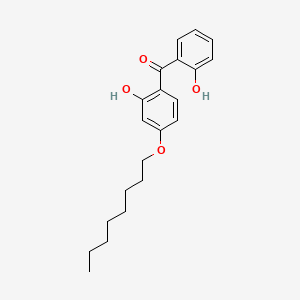

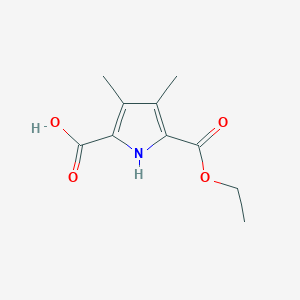

2-Isobutyl-4-methylpyridine is a nitrogen derivative that has been isolated from fig leaf absolute (Ficus carica L.) . It has a molecular formula of C10H15N and a molecular weight of 149.2328 . This compound has a tobacco-like, green, herb odor .

Synthesis Analysis

2-Isobutyl-4-methylpyridine can be prepared by the alkylation of the Li derivative of 2,4-Lutidine with Me2CHBr .Molecular Structure Analysis

The IUPAC Standard InChI for 2-Isobutyl-4-methylpyridine is InChI=1S/C10H15N/c1-8(2)6-10-7-9(3)4-5-11-10/h4-5,7-8H,6H2,1-3H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

2-Isobutyl-4-methylpyridine has a density of 0.9±0.1 g/cm3, a boiling point of 209.8±9.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 75.3±10.3 °C . The compound has a molar refractivity of 47.9±0.3 cm3 .Applications De Recherche Scientifique

Electrophoretic Separation : The substituted methylpyridines, including 2-Isobutyl-4-methylpyridine, have been utilized in studying the relationships between pH and separation in free solution capillary electrophoresis. This research has implications for analytical chemistry, particularly in the separation of complex mixtures (Wren, 1991).

Corrosion Inhibition : In the field of materials science, 2-amino-4-methylpyridine, a related compound, has been investigated for its effects on the corrosion behavior of mild steel in acidic solutions. This research is significant for understanding corrosion processes and developing effective corrosion inhibitors (Mert et al., 2014).

Solvent Extraction Studies : The compound has been studied in the context of solvent extraction, particularly in the distribution equilibria of complexes in the water-methyl isobutyl ketone system. This research is relevant to the field of separation science and technology (Rauret et al., 1988).

Chemical Synthesis : In organic chemistry, the efficient functionalization of 2-Fluoro-4-methylpyridine has been studied, leading to the synthesis of cognition enhancer drug candidates. This research contributes to the development of new pharmaceuticals and understanding of chemical synthesis processes (Pesti et al., 2000).

Polymerization Research : Research into the living cationic polymerization of vinyl monomers by organoaluminum halides in the presence of dimethylpyridines, including 2-Isobutyl-4-methylpyridine, has been conducted. This study is significant for the field of polymer chemistry and material science (Higashimura et al., 1989).

Photoisomerization Studies : The photoisomerization and photodissociation of 4-methylpyridine, closely related to 2-Isobutyl-4-methylpyridine, has been studied at 193 nm using multimass ion imaging techniques. This research provides insights into the photophysical and photochemical properties of pyridine derivatives (Tseng et al., 2004).

Fluorescent Compounds Synthesis : 2-Methylpyridines have been used as fluorescent labeling reagents in the quantitative analysis of carnitine, contributing to advancements in analytical chemistry and biochemistry (Nakaya et al., 1996).

Safety Studies in Chemical Processes : Research on 2-methylpyridine-N-oxidation runaway studies using calorimetry provides important data for understanding the safety aspects in chemical processes, particularly in the context of industrial chemistry (Saenz et al., 2009).

Crystal Structure Analysis : The crystal structure and charge density of 4-methylpyridine have been studied at 120 K, providing valuable information for crystallography and materials science (Ohms et al., 1985).

Safety and Hazards

When handling 2-Isobutyl-4-methylpyridine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation . Keep containers tightly closed in a dry, cool, and well-ventilated place .

Propriétés

IUPAC Name |

4-methyl-2-(2-methylpropyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)6-10-7-9(3)4-5-11-10/h4-5,7-8H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUWMFOJIYTMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341328 | |

| Record name | 2-Isobutyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutyl-4-methylpyridine | |

CAS RN |

85665-88-9 | |

| Record name | 2-Isobutyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Difluoromethyl-1H-benzo[d]imidazole](/img/structure/B3057769.png)

![3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3057781.png)